molecular formula C23H19ClN4O3 B2581575 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide CAS No. 1251559-71-3

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide

Cat. No.: B2581575
CAS No.: 1251559-71-3
M. Wt: 434.88
InChI Key: IWEANCZDYGIINE-UHFFFAOYSA-N
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Description

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
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Mechanism of Action

The compound’s mode of action would depend on its specific targets in the body. It might interact with certain proteins or enzymes, altering their function and leading to changes in cellular processes . The compound’s effects on biochemical pathways would also depend on its specific targets. For example, it might inhibit a key enzyme in a metabolic pathway, leading to a buildup of certain metabolites and a shortage of others .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would be influenced by the compound’s chemical properties. For example, its solubility, stability, and size could affect how easily it is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized by the liver and other tissues, and how it is excreted .

The compound’s action and efficacy could be influenced by various environmental factors. For example, pH levels, temperature, and the presence of other chemicals could affect the compound’s stability and activity .

Properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-2-28(19-6-4-3-5-7-19)21(30)15-27-14-17(10-13-20(27)29)23-25-22(26-31-23)16-8-11-18(24)12-9-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEANCZDYGIINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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